![molecular formula C18H19ClFN3O B5842088 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B5842088.png)
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(4-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(4-fluorophenyl)acetamide” is a chemical compound with a complex structure . It is related to a class of compounds that have been studied for their potential pharmaceutical applications .
Synthesis Analysis
The synthesis of this compound involves complex organic chemistry reactions . One method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . This process involves a key step known as aza-Michael addition .Molecular Structure Analysis
The molecular structure of this compound is based on a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms . The piperazine ring is substituted with various functional groups, including a 4-chlorophenyl group, a phenylmethyl group, and a 4-fluorophenyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . These include the formation of a piperazine ring, the introduction of various substituents, and the formation of an acetamide group .科学的研究の応用
Antihistamine Development
This compound is structurally related to cetirizine, a well-known antihistamine used to treat allergic reactions . As a cetirizine related compound, it may be used in the development of new antihistamines that could potentially offer better efficacy or reduced side effects. Research in this area focuses on modifying the molecular structure to improve binding affinity to histamine receptors and to understand the pharmacokinetics and metabolism of new derivatives.
Neurological Disorders
The compound’s ability to bind to piperazine receptors suggests potential applications in neurological research . It could be used to study the treatment of disorders such as schizophrenia or depression, where piperazine compounds have shown efficacy. The research might involve synthesizing derivatives to enhance the therapeutic profile for these conditions.
Anti-Inflammatory Agents
Compounds with similar structures have demonstrated anti-inflammatory properties . This compound could be investigated for its efficacy in reducing inflammation, which is a common pathological process in many diseases. The research could lead to the development of new anti-inflammatory medications with fewer side effects than current treatments.
Antimicrobial Activity
The structural features of this compound suggest it may have antimicrobial properties . Research could explore its effectiveness against various bacterial and viral pathogens, potentially leading to new treatments for infectious diseases. This would involve testing its activity in vitro and in vivo, as well as studying its mechanism of action.
Cancer Research
Piperazine derivatives have been studied for their potential use in cancer therapy . This compound could be part of research efforts to discover new chemotherapeutic agents that are more selective and less toxic. Studies might include screening for cytotoxicity against different cancer cell lines and examining the compound’s ability to induce apoptosis.
Pharmacokinetics and Drug Delivery
Understanding the pharmacokinetic properties of this compound is crucial for its potential therapeutic use . Research in this field would involve studying its absorption, distribution, metabolism, and excretion (ADME) to optimize dosage forms and delivery methods. This could improve the compound’s efficacy and reduce adverse effects.
将来の方向性
特性
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O/c19-14-1-7-17(8-2-14)23-11-9-22(10-12-23)13-18(24)21-16-5-3-15(20)4-6-16/h1-8H,9-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZITKIFFSVVBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


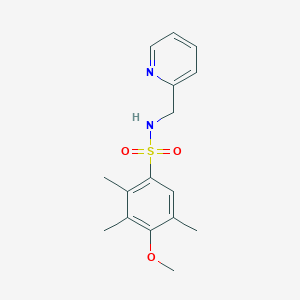
![N'-[(3-methyl-2-thienyl)methylene]-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanohydrazide](/img/structure/B5842022.png)
![1-[2-(4-fluorophenyl)ethyl]-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5842038.png)
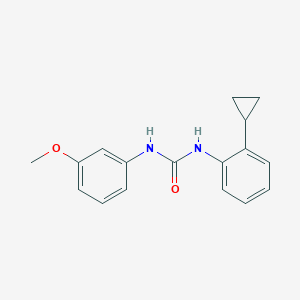
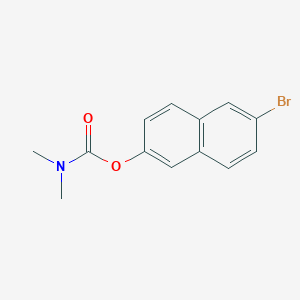
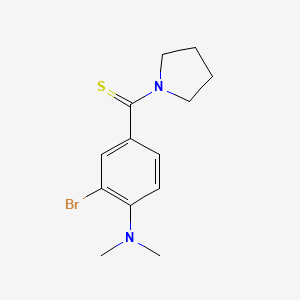
![3,4,5-trimethoxybenzaldehyde [3-(2-chloro-6-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5842065.png)
![2-{[benzyl(ethyl)amino]methyl}-4-nitrophenol](/img/structure/B5842070.png)
![N'-[(2-biphenylylcarbonyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5842089.png)
![3-[4-(4-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide](/img/structure/B5842098.png)
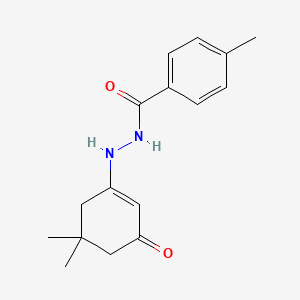
hydrazone](/img/structure/B5842105.png)
![1-(2,4-dimethylphenyl)-5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-1H-tetrazole](/img/structure/B5842107.png)